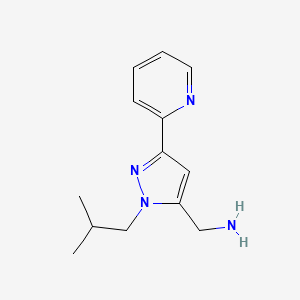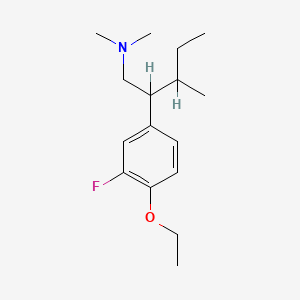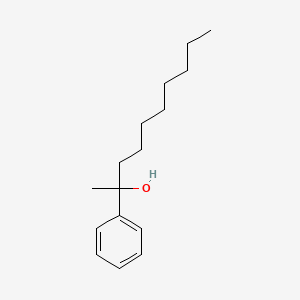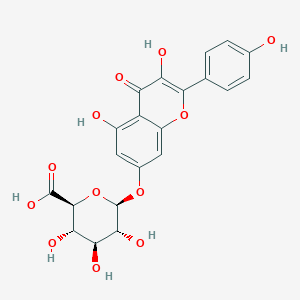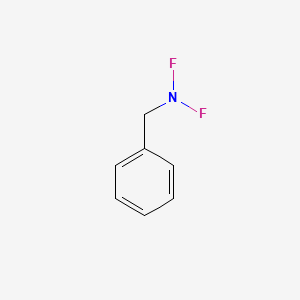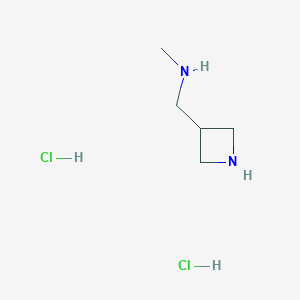
N-Methyl-3-azetidinemethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3-azetidinemethanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-azetidinemethanamine dihydrochloride typically involves the reaction of N-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The general reaction scheme is as follows:
N-Methylation of Azetidine: Azetidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-methylazetidine.
Formylation: N-methylazetidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride.
Hydrochloride Formation: The resulting product is treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Methyl-3-azetidinemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-Methyl-3-azetidinemethanone.
Reduction: Formation of N-Methyl-3-azetidinemethanamine.
Substitution: Formation of N-Methyl-3-azetidinemethanamine derivatives.
科学的研究の応用
N-Methyl-3-azetidinemethanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Methyl-3-azetidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-azetidinemethanamine dihydrochloride
- N-Ethyl-3-azetidinemethanamine dihydrochloride
- N-Propyl-3-azetidinemethanamine dihydrochloride
Uniqueness
N-Methyl-3-azetidinemethanamine dihydrochloride is unique due to its specific methyl substitution on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H14Cl2N2 |
|---|---|
分子量 |
173.08 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-2-5-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H |
InChIキー |
RYGWZYHWTQKXOY-UHFFFAOYSA-N |
正規SMILES |
CNCC1CNC1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
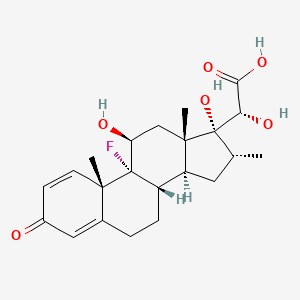
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
